N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favorable pharmacokinetic profile .
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of the cell wall of mycobacterium tuberculosis, leading to its death .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
4-Fluorobenzothiazole: Exhibits similar biological activities but with different potency and selectivity.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual benzothiazole structure, which enhances its biological activity and provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEVVKXCTRWNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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